molecular formula C16H14N2O2 B2741977 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-81-7

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2741977
CAS No.: 727975-81-7
M. Wt: 266.3
InChI Key: LADHYBCWSCBABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound It features a fused imidazo[1,2-a]pyridine ring system with a methoxyphenyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions.

  • Formation of the Imidazo[1,2-a]pyridine Core

      Starting Materials: 2-aminopyridine and an appropriate aldehyde.

      Reaction Conditions: Cyclization reactions often involve heating in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride.

  • Functionalization

      Methoxylation: Introduction of the methoxy group at the 4-position of the phenyl ring can be achieved through nucleophilic substitution reactions using methanol and a base.

      Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

      Formylation: The aldehyde group at the 3-position is typically introduced through formylation reactions such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl₃.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Products: Oxidation of the aldehyde group can yield carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Products: Reduction of the aldehyde group can produce the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

      Products: Substitution reactions can introduce various functional groups at specific positions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are of interest for applications in optoelectronics.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    2-(4-Hydroxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.

    2-(4-Methoxyphenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methyl group at the 6-position, which may influence its steric and electronic properties.

Uniqueness

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-8-15-17-16(14(10-19)18(15)9-11)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADHYBCWSCBABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.